molecular formula C15H25NO2 B8484370 Tert-butyl (octahydro-4,7-methanoinden-5-yl)carbamate

Tert-butyl (octahydro-4,7-methanoinden-5-yl)carbamate

Cat. No. B8484370
M. Wt: 251.36 g/mol
InChI Key: AFSSJPQCVFBGLA-UHFFFAOYSA-N
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Patent
US06825231B2

Procedure details

500 mg of a mixture of tert-butyl (3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-5-yl)carbamate and tert-butyl (3a,4,5,6,7,7a-hexahydro-3H-4,7-methanoinden-5-yl)carbamate were dissolved in 20 ml of methanol and 2 ml of acetic acid and hydrogenated under an atmosphere of hydrogen (1 bar) for 6 hours, with the aid of 200 mg of Pd/C 10% (50% water). The catalyst was filtered off and the volatile components were removed under reduced pressure. This gave 470 mg of a resin-like amorphous solid.
[Compound]
Name
mixture
Quantity
500 mg
Type
reactant
Reaction Step One
Name
tert-butyl (3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-5-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl (3a,4,5,6,7,7a-hexahydro-3H-4,7-methanoinden-5-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:9]2[CH:4]([CH:5]3[CH2:10][CH:8]2[CH2:7][CH:6]3[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH:3]=[CH:2]1.C1C2C(C3CC2CC3NC(=O)OC(C)(C)C)CC=1.C(O)(=O)C>CO.[Pd]>[CH2:1]1[CH:9]2[CH:4]([CH:5]3[CH2:10][CH:8]2[CH2:7][CH:6]3[NH:11][C:12](=[O:18])[O:13][C:14]([CH3:16])([CH3:15])[CH3:17])[CH2:3][CH2:2]1

Inputs

Step One
Name
mixture
Quantity
500 mg
Type
reactant
Smiles
Name
tert-butyl (3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-5-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CC2C3C(CC(C12)C3)NC(OC(C)(C)C)=O
Name
tert-butyl (3a,4,5,6,7,7a-hexahydro-3H-4,7-methanoinden-5-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCC2C3C(CC(C12)C3)NC(OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the volatile components were removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C1CCC2C3C(CC(C12)C3)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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